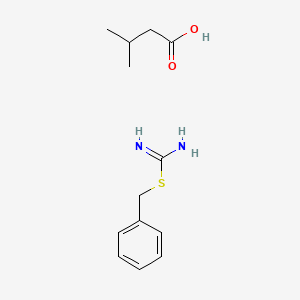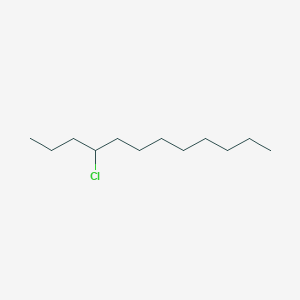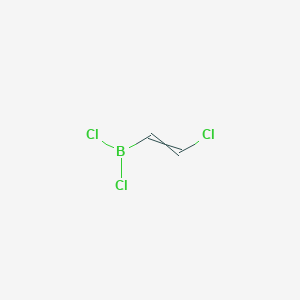
Dichloro(2-chloroethenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2-chloroethenyl)borane is an organoboron compound characterized by the presence of boron, chlorine, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(2-chloroethenyl)borane can be synthesized through the hydroboration of 1,1-dichloroethylene with borane. The reaction typically involves the addition of borane to the double bond of 1,1-dichloroethylene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves similar hydroboration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction environments to enhance efficiency.
化学反応の分析
Types of Reactions: Dichloro(2-chloroethenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
Dichloro(2-chloroethenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to form stable boron-containing structures.
作用機序
The mechanism of action of dichloro(2-chloroethenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive boron and chlorine atoms. The compound can form stable intermediates, which facilitate the formation of new chemical bonds. In biological systems, its mechanism of action is related to its ability to capture neutrons, making it useful in BNCT.
類似化合物との比較
Tris(2-chlorovinyl)borane: Similar in structure but with three vinyl groups attached to boron.
Chlorobis(2-chlorovinyl)borane: Contains two vinyl groups and one chlorine atom attached to boron.
Uniqueness: Dichloro(2-chloroethenyl)borane is unique due to its specific arrangement of chlorine and vinyl groups, which imparts distinct reactivity and stability compared to other boron-containing compounds
特性
CAS番号 |
5035-74-5 |
|---|---|
分子式 |
C2H2BCl3 |
分子量 |
143.2 g/mol |
IUPAC名 |
dichloro(2-chloroethenyl)borane |
InChI |
InChI=1S/C2H2BCl3/c4-2-1-3(5)6/h1-2H |
InChIキー |
DDKJPUMBDNDTDZ-UHFFFAOYSA-N |
正規SMILES |
B(C=CCl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


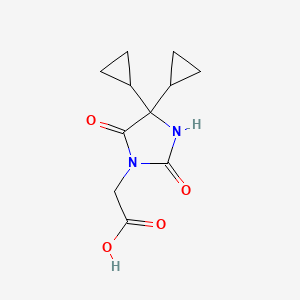
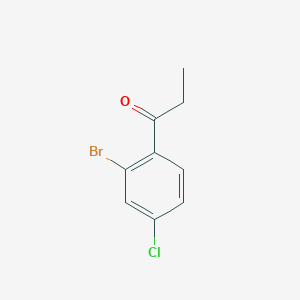



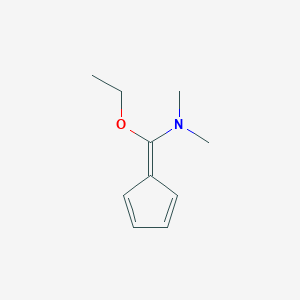
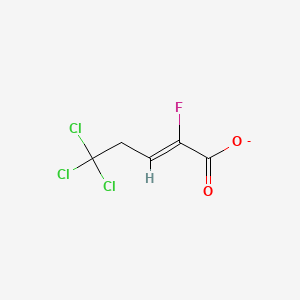
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)

![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
